

Check Availability & Pricing

## WCK-4234 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide to WCK-4234: A Novel Diazabicyclooctane β-Lactamase Inhibitor

### Introduction

**WCK-4234** is a novel β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class. It is being developed to be used in combination with carbapenem antibiotics, such as meropenem and imipenem, to combat multidrug-resistant Gram-negative bacteria.[1] **WCK-4234** exhibits potent inhibitory activity against a broad spectrum of β-lactamases, including class A, C, and notably, class D carbapenemases, which are often resistant to other DBO inhibitors.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **WCK-4234**, along with detailed experimental protocols for its evaluation.

## **Chemical Structure and Properties**

**WCK-4234** is chemically identified as sodium (2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate.[1] Its structure is characterized by a diazabicyclooctane core with a nitrile side chain at the C-2 position, a feature that contributes to its expanded activity against class D OXA β-lactamases.[2]

Table 1: Chemical Properties of WCK-4234 Sodium



| Property         | Value                                                                             | Reference |
|------------------|-----------------------------------------------------------------------------------|-----------|
| IUPAC Name       | sodium (2S,5R)-2-cyano-7-<br>oxo-1,6-<br>diazabicyclo[3.2.1]octan-6-yl<br>sulfate | [1]       |
| CAS Number       | 1804915-68-1 (sodium salt)                                                        | [1]       |
| Chemical Formula | C7H8N3NaO5S                                                                       | [1]       |
| Molecular Weight | 269.21 g/mol                                                                      | [1]       |
| Appearance       | Solid powder                                                                      | [1]       |
| SMILES Code      | O=S(ON1[C@]2([H])CC<br>INVALID-LINKN(C2)C1=O)<br>([O-])=O.[Na+]                   | [1]       |
| InChI Key        | RYJWKSOILDDAHI-<br>RIHPBJNCSA-M                                                   | [1]       |

## **Mechanism of Action**

**WCK-4234** functions as a potent inhibitor of serine  $\beta$ -lactamases, which are enzymes produced by bacteria that confer resistance to  $\beta$ -lactam antibiotics. The mechanism of action involves the covalent acylation of the active site serine residue of the  $\beta$ -lactamase by **WCK-4234**. This forms a stable acyl-enzyme complex, rendering the enzyme inactive and unable to hydrolyze carbapenem antibiotics.[1] This protective action restores the antibacterial efficacy of the carbapenem partner drug.





Click to download full resolution via product page

Caption: Mechanism of WCK-4234 action.

## **In Vitro Activity**

**WCK-4234** on its own lacks direct antibacterial activity. However, when combined with a carbapenem like meropenem, it significantly enhances its activity against a wide range of multidrug-resistant Gram-negative pathogens. This potentiation is particularly effective against bacteria producing class A (e.g., KPC), class C (e.g., AmpC), and class D (e.g., OXA)  $\beta$ -lactamases.

Table 2: In Vitro Activity of Meropenem in Combination with **WCK-4234** against Key Gram-Negative Pathogens



| Bacterial<br>Species       | β-<br>Lactamase<br>Class(es)          | Meropenem<br>MIC (mg/L) | Meropenem<br>+ WCK-<br>4234 (4<br>mg/L) MIC<br>(mg/L) | Meropenem<br>+ WCK-<br>4234 (8<br>mg/L) MIC<br>(mg/L) | Reference |
|----------------------------|---------------------------------------|-------------------------|-------------------------------------------------------|-------------------------------------------------------|-----------|
| Enterobacteri<br>aceae     | KPC (Class<br>A)                      | >32                     | ≤2                                                    | ≤2                                                    | [4]       |
| Enterobacteri<br>aceae     | OXA-48/181<br>(Class D)               | >32                     | ≤2                                                    | ≤2                                                    | [4]       |
| Acinetobacter<br>baumannii | OXA-23<br>(Class D)                   | 32->128                 | 1-4                                                   | 0.5-2                                                 | [4]       |
| Acinetobacter baumannii    | Hyperproduc<br>ed OXA-51<br>(Class D) | 16-64                   | 2-8                                                   | 1-4                                                   | [4]       |
| Pseudomona<br>s aeruginosa | OXA-181<br>(Class D)                  | 64-128                  | 8-16                                                  | 2-8                                                   | [4]       |

## **Experimental Protocols**

# Minimum Inhibitory Concentration (MIC) Determination by CLSI Agar Dilution Method

The in vitro potency of **WCK-4234** in combination with carbapenems is determined by measuring the Minimum Inhibitory Concentration (MIC) using the agar dilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

- 1. Preparation of Media and Reagents:
- Mueller-Hinton Agar (MHA): Prepare MHA according to the manufacturer's instructions.
   Autoclave and cool to 48-50°C in a water bath.
- Antimicrobial Stock Solutions: Prepare stock solutions of meropenem and WCK-4234 at a high concentration (e.g., 1280 mg/L) in the appropriate solvent. Sterilize by filtration.



- Bacterial Inoculum: From a pure, overnight culture on a non-selective agar plate, select 3-5 well-isolated colonies. Suspend them in a sterile broth or saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10<sup>8</sup> CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 1 x 10<sup>4</sup> CFU per spot on the agar plate.
- 2. Preparation of Antimicrobial-Containing Agar Plates:
- Prepare a series of two-fold dilutions of meropenem in sterile water.
- For each meropenem dilution, prepare two sets of tubes. To one set, add a constant concentration of WCK-4234 (e.g., 4 mg/L). To the second set, add a different constant concentration of WCK-4234 (e.g., 8 mg/L). Also, prepare a set of plates with meropenem only and a growth control plate with no antimicrobial.
- Add 2 mL of each antimicrobial dilution to 18 mL of molten MHA in separate petri dishes.
   Swirl gently to mix and allow the agar to solidify on a level surface.

#### 3. Inoculation:

• Using a multipoint inoculator, spot-inoculate the prepared bacterial suspension onto the surface of the solidified agar plates, starting with the growth control plate and progressing from the lowest to the highest antimicrobial concentration.

#### 4. Incubation:

- Allow the inoculum spots to dry completely before inverting the plates.
- Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

#### 5. Interpretation of Results:

The MIC is defined as the lowest concentration of the antimicrobial agent that completely
inhibits the visible growth of the organism. A faint haze or a single colony at the inoculation
spot is disregarded.





Click to download full resolution via product page

Caption: Experimental workflow for MIC determination.

## Conclusion



**WCK-4234** is a promising  $\beta$ -lactamase inhibitor with a unique and potent activity profile, particularly against challenging class D carbapenemases. Its ability to restore the in vitro efficacy of carbapenems against a wide array of multidrug-resistant Gram-negative bacteria makes it a significant candidate for further clinical development in the fight against antimicrobial resistance. The standardized experimental protocols outlined in this guide are crucial for the continued evaluation and characterization of this important new therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods -PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- To cite this document: BenchChem. [WCK-4234 chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622930#wck-4234-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com